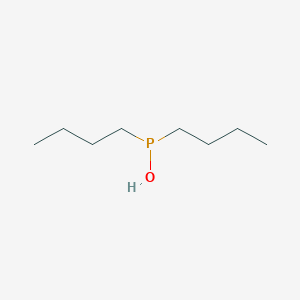
Dibutylphosphinous Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylphosphinous Acid is an organophosphorus compound with the chemical formula C8H19O2P It is characterized by the presence of a phosphorus atom bonded to two butyl groups and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutylphosphinous Acid can be synthesized through the reaction of dibutylphosphine with an oxidizing agent. One common method involves the oxidation of dibutylphosphine using hydrogen peroxide or oxygen in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutylphosphinous Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibutylphosphinic acid.
Reduction: Reduction reactions can convert it back to dibutylphosphine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents.
Major Products Formed
Oxidation: Dibutylphosphinic acid.
Reduction: Dibutylphosphine.
Substitution: Various substituted phosphinous acids depending on the reagents used.
Applications De Recherche Scientifique
Dibutylphosphinous Acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Dibutylphosphinous Acid involves its ability to interact with various molecular targets, including enzymes and receptors. It can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutylphosphinic Acid: Similar in structure but with an additional oxygen atom.
Dibutylphosphine: The reduced form of Dibutylphosphinous Acid.
Dibutylphosphonate: Contains a different functional group (phosphonate) but shares the dibutylphosphorus core.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in various chemical processes.
Propriétés
Numéro CAS |
50602-70-5 |
|---|---|
Formule moléculaire |
C8H19OP |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
dibutylphosphinous acid |
InChI |
InChI=1S/C8H19OP/c1-3-5-7-10(9)8-6-4-2/h9H,3-8H2,1-2H3 |
Clé InChI |
FOSKLGIMCJXUFR-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)
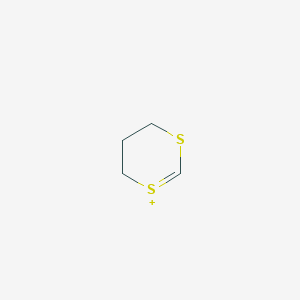

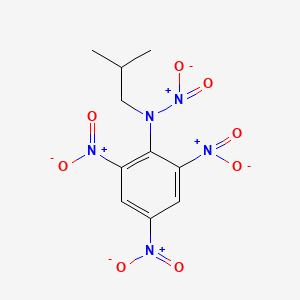
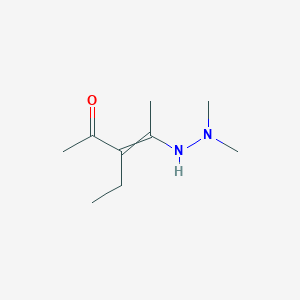
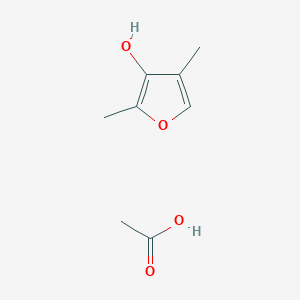

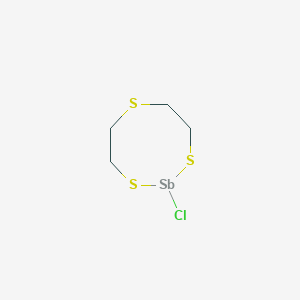

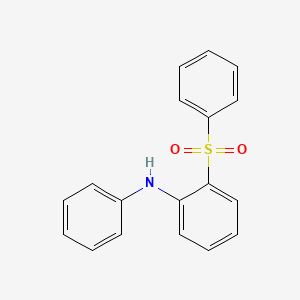
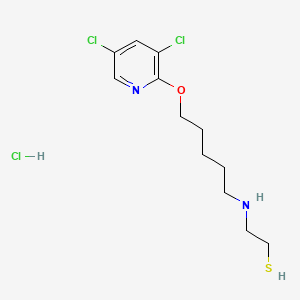
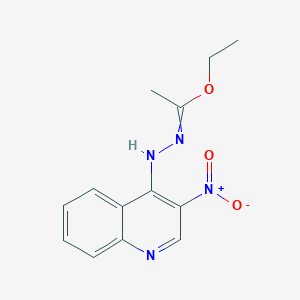

![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
